N-(5-(Benzoylamino)-3-ethyl-3-(hydroxy(oxido)amino)pentyl)benzamide
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Overview
Description
N-(5-(Benzoylamino)-3-ethyl-3-(hydroxy(oxido)amino)pentyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with additional functional groups that contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Benzoylamino)-3-ethyl-3-(hydroxy(oxido)amino)pentyl)benzamide typically involves multi-step organic reactions. One common approach is the coupling of benzoyl chloride with an appropriate amine derivative under controlled conditions. The reaction may require catalysts such as triethylamine and solvents like dichloromethane to facilitate the process. The intermediate products are then further reacted with other reagents to introduce the hydroxy(oxido)amino group and complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-(Benzoylamino)-3-ethyl-3-(hydroxy(oxido)amino)pentyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be oxidized to form different oxides.
Reduction: The compound can be reduced to modify the amine groups.
Substitution: The benzamide core allows for substitution reactions, where functional groups can be replaced with others.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents and nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(5-(Benzoylamino)-3-ethyl-3-(hydroxy(oxido)amino)pentyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(5-(Benzoylamino)-3-ethyl-3-(hydroxy(oxido)amino)pentyl)benzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity.
N-Boc-amino acid-(N’-benzoyl) hydrazides: Used in peptide synthesis and drug development.
Uniqueness
N-(5-(Benzoylamino)-3-ethyl-3-(hydroxy(oxido)amino)pentyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
10524-26-2 |
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Molecular Formula |
C21H25N3O4 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-(5-benzamido-3-ethyl-3-nitropentyl)benzamide |
InChI |
InChI=1S/C21H25N3O4/c1-2-21(24(27)28,13-15-22-19(25)17-9-5-3-6-10-17)14-16-23-20(26)18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3,(H,22,25)(H,23,26) |
InChI Key |
RNTKZJIOOPHNAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCNC(=O)C1=CC=CC=C1)(CCNC(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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